N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a phenylpiperazine moiety, and a chloromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-amino-4-cyano-2-thiophenecarboxamides, under specific conditions like heating with formic acid.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, often using reagents like 4-phenylpiperazine and appropriate catalysts.
Attachment of the Chloromethylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; reactions may require catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 1,2,4-Triazoles
- Thieno[3,2-d]pyrimidine Derivatives
Uniqueness
N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features, such as the combination of a pyrazolo[3,4-d]pyrimidine core with a phenylpiperazine moiety and a chloromethylphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H24ClN7 |
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Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H24ClN7/c1-16-8-9-17(14-20(16)24)26-21-19-15-25-29(2)22(19)28-23(27-21)31-12-10-30(11-13-31)18-6-4-3-5-7-18/h3-9,14-15H,10-13H2,1-2H3,(H,26,27,28) |
InChI Key |
BGPKVQKCAVKMIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C)Cl |
Origin of Product |
United States |
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